molecular formula C21H24N6O2S B15118499 3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine

3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine

Cat. No.: B15118499
M. Wt: 424.5 g/mol
InChI Key: BDONVOSBGMDUHG-UHFFFAOYSA-N
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Description

3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, nickel catalysts for cyclization, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of sulfonyl derivatives.

Scientific Research Applications

3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. The sulfonyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine apart is its combination of multiple heterocyclic structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H24N6O2S

Molecular Weight

424.5 g/mol

IUPAC Name

5-(1,2-dimethylimidazol-4-yl)sulfonyl-2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C21H24N6O2S/c1-15-22-21(14-25(15)2)30(28,29)27-12-17-10-26(11-18(17)13-27)20-9-8-19(23-24-20)16-6-4-3-5-7-16/h3-9,14,17-18H,10-13H2,1-2H3

InChI Key

BDONVOSBGMDUHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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